![molecular formula C24H27N5O3 B2499161 2-Amino-1-(3,4-Dimethoxybenzyl)-N-Isobutyl-1H-Pyrrolo[2,3-b]Chinoxalin-3-carboxamid CAS No. 573948-31-9](/img/structure/B2499161.png)

2-Amino-1-(3,4-Dimethoxybenzyl)-N-Isobutyl-1H-Pyrrolo[2,3-b]Chinoxalin-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

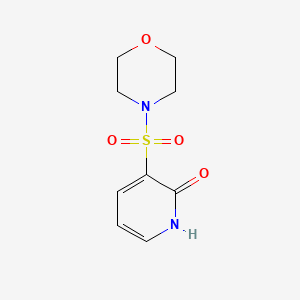

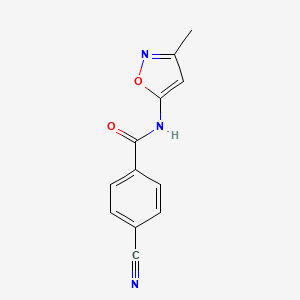

2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.

BenchChem offers high-quality 2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor-Eigenschaften

Die chemische Struktur der Verbindung deutet auf ein Potenzial als Antitumormittel hin. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, insbesondere auf Brustkrebs. Weitere Studien sind erforderlich, um ihren Wirkmechanismus aufzuklären und ihre Wirksamkeit in vivo zu bewerten .

Chinoxalinderivate in der Medikamentenentwicklung

Chinoxalinderivate, einschließlich dieser Verbindung, wurden auf ihre pharmakologischen Eigenschaften untersucht. Ihre strukturelle Vielfalt und ihre Fähigkeit, biologische Ziele zu modulieren, machen sie zu attraktiven Kandidaten für die Medikamentenentwicklung. Forscher haben verschiedene Derivate synthetisiert und auf Antitumor- und antivirale Aktivitäten getestet .

Reaktivität der Benzylposition

Die Benzylposition in dieser Verbindung (der Kohlenstoff neben dem Benzolring) ist chemisch interessant. Benzylhalogenide reagieren typischerweise über SN1- oder SN2-Pfade, abhängig von ihrem Substitutionsschema. Das Verständnis der Reaktivität an dieser Position kann die weitere Funktionalisierung und Modifizierung für spezifische Anwendungen leiten .

Molekulardokking-Studien

Rechnergestützte Ansätze wie Molekulardokking können die Bindungsaffinität dieser Verbindung mit spezifischen Proteinzielen vorhersagen. Forscher haben ihre Interaktionen mit relevanten Proteinen untersucht, die an Krankheitspfaden beteiligt sind. Diese Studien liefern Einblicke in potenzielle therapeutische Anwendungen .

Biochemische Assays

Laborassays haben die Auswirkungen der Verbindung auf zelluläre Prozesse bewertet. Dazu gehört die Bewertung ihrer Auswirkungen auf die Zellviabilität, Apoptose und den Zellzyklusfortschritt. Solche Assays helfen, ihre biologische Aktivität zu etablieren und weitere Untersuchungen zu leiten .

Struktur-Wirkungs-Beziehungsstudien (SAR)

Forscher haben Analoga dieser Verbindung mit subtilen Modifikationen synthetisiert, um SAR zu untersuchen. Durch die systematische Änderung funktioneller Gruppen zielen sie darauf ab, wichtige strukturelle Merkmale zu identifizieren, die für ihre biologischen Wirkungen verantwortlich sind. Diese Studien informieren das rationale Design und die Optimierung von Medikamenten .

Wirkmechanismus

Mode of Action

The presence of the 3,4-dimethoxybenzyl group suggests that it may act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. The compound’s structure suggests potential involvement in pathways related to aromatic thiolates .

Pharmacokinetics

The presence of the 3,4-dimethoxybenzyl group suggests that it may enhance the solubility and stability of the compound, potentially influencing its absorption, distribution, metabolism, and excretion (adme) properties .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Eigenschaften

IUPAC Name |

2-amino-1-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-14(2)12-26-24(30)20-21-23(28-17-8-6-5-7-16(17)27-21)29(22(20)25)13-15-9-10-18(31-3)19(11-15)32-4/h5-11,14H,12-13,25H2,1-4H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLRIAHJDZKGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC(=C(C=C4)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)

![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2499085.png)

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2499094.png)

![N-(3-fluoro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide](/img/structure/B2499097.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2499099.png)

![benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2499101.png)